![molecular formula C20H19N3O4 B4762790 ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate](/img/structure/B4762790.png)
ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate
Overview
Description
Ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate is a chemical compound used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate can reduce inflammation and pain in animal models. It has also been shown to have antioxidant effects, which can protect cells from oxidative damage. Additionally, it has been found to have a low toxicity profile, making it a potentially safe option for drug development.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate in lab experiments is its potential therapeutic properties in areas such as inflammation and pain. However, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, more research is needed to fully understand its safety and efficacy profile.
Future Directions
Future research on ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate could focus on further elucidating its mechanism of action, as well as studying its potential therapeutic properties in other areas such as neurodegenerative diseases and cancer. Additionally, research could explore the potential for developing derivatives of the compound with improved efficacy and safety profiles.
Scientific Research Applications
Ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and antioxidant effects, making it a potential candidate for the development of new drugs in these areas.
properties
IUPAC Name |
ethyl 2-[[4-(3-methyl-4-oxophthalazin-1-yl)benzoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-17(24)12-21-19(25)14-10-8-13(9-11-14)18-15-6-4-5-7-16(15)20(26)23(2)22-18/h4-11H,3,12H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLIQRJCANNRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]carbonyl}glycinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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